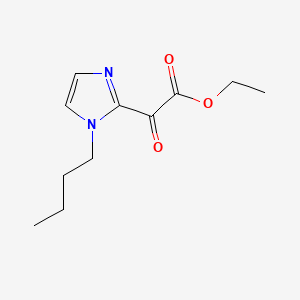
4-(Boc-amino)-3,3-difluoropiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Boc-amino)-3,3-difluoropiperidine is a chemical compound that is often used as an intermediate in the synthesis of various pharmaceutical and biologically active compounds . The Boc (tert-butyl carbamate) group plays a pivotal role in the synthesis of multifunctional targets and is often used to protect amino functions .
Synthesis Analysis
The Boc protection of amines can be achieved under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . This process is highly efficient and eco-friendly, chemoselective, with excellent yields and easy product isolation . The use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as solvent and catalyst allows a simple and efficient, chemoselective mono-N-Boc protection of various structurally diverse amines with di-tert-butyl dicarbonate .
Molecular Structure Analysis
The 3D structure of Boc-compounds can be determined by X-ray crystallography . Evidence for strong interaction of their acyl and Boc-substituents with nitrogen was noticed in both molecules .
Chemical Reactions Analysis
The Boc group is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . Boc can be cleaved by mild acidolysis, whereas benzyl carbamates require significantly stronger acidic conditions for their deprotection .
Applications De Recherche Scientifique
Solid Phase Peptide Synthesis (SPPS)
4-(Boc-amino)-3,3-difluoropiperidine: is utilized in the solid phase synthesis of peptides . The Boc group serves as a protective group for amines, allowing for the sequential addition of amino acids to a growing peptide chain without unwanted side reactions. The Boc group can be removed under mildly acidic conditions, which is compatible with most peptide sequences .
Chemoselective Protection of Amines
This compound is involved in the chemoselective protection of amines . In green chemistry, it’s used for the Boc protection of various amines in a catalyst and solvent-free environment, which is crucial for the synthesis of biologically active molecules and pharmaceuticals .
Synthesis of Borinic Acid Derivatives
In the field of organoboron chemistry, 4-(Boc-amino)-3,3-difluoropiperidine can be a precursor for the synthesis of borinic acid derivatives . These derivatives are used in cross-coupling reactions, catalysis, and as bioactive compounds in medicinal chemistry .
Development of Anti-inflammatory Agents
The compound is used as a reagent in the synthesis of structures like pyrazolo[3,4-d]pyrimidines , which have potential applications as anti-inflammatory and antitumor agents . This showcases its role in the development of new therapeutic drugs .
Catalyst and Solvent-Free Media Reactions
It’s also significant in the advancement of catalyst and solvent-free synthetic routes . This approach aligns with the principles of sustainable chemistry, reducing the environmental impact of chemical synthesis .
Pharmaceutical Intermediates
Lastly, 4-(Boc-amino)-3,3-difluoropiperidine is a valuable intermediate in the pharmaceutical industry. It’s used in the synthesis of various pharmaceutical intermediates , contributing to the creation of a wide range of medicinal compounds .
Orientations Futures
The Boc group continues to play an important role in the field of peptide synthesis and is ranked as "one of the most commonly used protective groups for amines" . Future research may focus on developing more efficient and eco-friendly methods for Boc protection and deprotection, as well as exploring new applications of Boc-protected amines in the synthesis of pharmaceutical and biologically active compounds .
Mécanisme D'action
Target of Action
It’s known that boc-protected amines, such as 4-(boc-amino)-3,3-difluoropiperidine, are commonly used in organic synthesis . They are often used as intermediates in the synthesis of more complex molecules, including pharmaceuticals .
Mode of Action
The Boc group in 4-(Boc-amino)-3,3-difluoropiperidine serves as a protective group for the amino function . It prevents the amino group from reacting with other functional groups in the molecule during certain steps of a synthesis . The Boc group is stable towards most nucleophiles and bases .
Biochemical Pathways
Boc-protected amines are often used in the synthesis of compounds that can affect various biochemical pathways . For example, they can be used in the Suzuki–Miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Pharmacokinetics
The boc group can be removed under acidic conditions, which might influence the compound’s bioavailability .
Result of Action
The result of the action of 4-(Boc-amino)-3,3-difluoropiperidine largely depends on the context in which it is used. As a Boc-protected amine, it can be used to selectively protect the amino group during the synthesis of complex molecules . After the synthesis is complete, the Boc group can be removed, revealing the original amino group .
Action Environment
The action of 4-(Boc-amino)-3,3-difluoropiperidine can be influenced by various environmental factors. For instance, the Boc group is stable under basic conditions but can be removed under acidic conditions . Therefore, the pH of the environment can significantly influence the stability and efficacy of this compound .
Propriétés
IUPAC Name |
tert-butyl N-(3,3-difluoropiperidin-4-yl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18F2N2O2/c1-9(2,3)16-8(15)14-7-4-5-13-6-10(7,11)12/h7,13H,4-6H2,1-3H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUKXGGNFFUMWRC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCNCC1(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18F2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1263180-22-8 |
Source


|
| Record name | tert-butyl N-(3,3-difluoropiperidin-4-yl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl 8-bromo-3,4,5,6-tetrahydroazepino[4,3-b]indole-2(1H)-carboxylate](/img/structure/B595245.png)




![(2S)-7-Methyl-7-azabicyclo[2.2.1]heptan-2-yl 3-(methylsulfonyl)-2-phenylpropanoate](/img/structure/B595254.png)




![1-{[(Cyclohexyloxy)carbonyl]oxy}ethyl 2-methyl-1-({2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl}methyl)-1H-benzimidazole-7-carboxylate](/img/structure/B595263.png)

![5-chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B595265.png)
